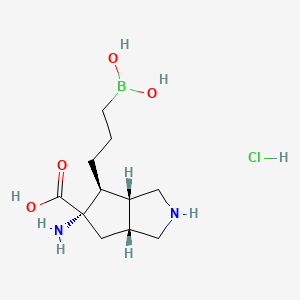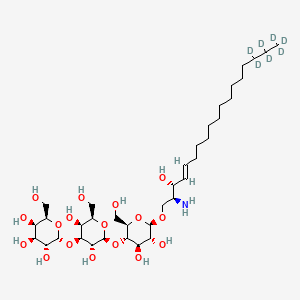
2-(4-Cyanobenzyl)thioadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyanobenzyl)thioadenosine is a nucleoside analog, specifically an adenosine analog. Nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanobenzyl)thioadenosine typically involves the modification of adenosineThis is achieved through a series of chemical reactions, including nucleophilic substitution and protection-deprotection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Cyanobenzyl)thioadenosine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The thioether linkage allows for substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thioethers
Wissenschaftliche Forschungsanwendungen
2-(4-Cyanobenzyl)thioadenosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a tool for studying nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Wirkmechanismus
2-(4-Cyanobenzyl)thioadenosine exerts its effects by mimicking the structure of adenosine. It interacts with adenosine receptors and enzymes involved in nucleoside metabolism. This interaction can lead to the inhibition of DNA and RNA synthesis, ultimately resulting in the inhibition of cell proliferation. The compound’s ability to inhibit cancer progression is attributed to its interference with cellular signaling pathways that regulate cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
2-(4-Cyanobenzyl)thioadenosine is unique due to its specific structural modifications, which confer distinct biological activities. Unlike other adenosine analogs, it has a thioether linkage and a cyanobenzyl group, which enhance its stability and specificity in targeting certain biological pathways .
Eigenschaften
Molekularformel |
C18H18N6O4S |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
4-[[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H18N6O4S/c19-5-9-1-3-10(4-2-9)7-29-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(6-25)28-17/h1-4,8,11,13-14,17,25-27H,6-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1 |
InChI-Schlüssel |
FLWUWSUNBCHXLC-OVHGWZCWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N)C#N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)




![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)


